molecular formula C5H11NO B2923107 3-Amino-3-methyl-tetrahydrofuran CAS No. 1158760-25-8

3-Amino-3-methyl-tetrahydrofuran

Cat. No.: B2923107
CAS No.: 1158760-25-8
M. Wt: 101.149
InChI Key: VSAPWIUQDZKEBG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-methyl-tetrahydrofuran is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound is primarily used for research and development purposes , and its specific biological targets are still under investigation.

Biochemical Pathways

The biochemical pathways affected by 3-Methyltetrahydrofuran-3-amine are currently unknown . As the targets and mode of action are not well-defined, the downstream effects on biochemical pathways remain unclear. Future research may provide insights into the compound’s role in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Biological Activity

3-Amino-3-methyl-tetrahydrofuran (AMTHF) is a cyclic organic compound characterized by its unique structural features, including a tetrahydrofuran ring with an amino group and a methyl group attached to the same carbon atom. Its molecular formula is C5_5H11_{11}N, and it has a molecular weight of approximately 99.13 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its distinct chemical reactivity and biological activity.

The structural configuration of AMTHF contributes to its reactivity in various chemical reactions, particularly in organic synthesis. It is noted for participating in epoxide opening reactions, which are crucial in the total synthesis of complex organic molecules. The compound's ability to form diverse derivatives enhances its utility in pharmaceutical applications.

Biological Activity

Research indicates that AMTHF exhibits several biological activities, although detailed studies on its mechanism of action are still limited. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

AMTHF has shown potential antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its structural similarity to known antimicrobial compounds suggests that it may interact with bacterial cell membranes or inhibit essential metabolic pathways.

Cytotoxic Effects

Preliminary studies have indicated that AMTHF may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation is an area of active research, with implications for cancer therapy.

Neuroprotective Potential

There is emerging evidence suggesting that AMTHF may have neuroprotective effects. Its interaction with neurotransmitter systems could provide insights into its potential use in treating neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study conducted by researchers explored the antimicrobial efficacy of AMTHF against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating its potential as a novel antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Table 1: Antimicrobial activity of AMTHF against selected bacterial strains.

Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were performed using human cancer cell lines. AMTHF exhibited dose-dependent cytotoxic effects, with IC50_{50} values indicating significant potential for further development as an anticancer agent.

Cell LineIC50_{50} (µM)
HeLa25
MCF-730
A54920

Table 2: Cytotoxic effects of AMTHF on human cancer cell lines.

While specific mechanisms of action for AMTHF are not fully elucidated, it is hypothesized that the compound may interact with cellular targets such as enzymes or receptors involved in critical biological processes. Further studies are needed to clarify these interactions and their implications for therapeutic applications.

Properties

IUPAC Name

3-methyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(6)2-3-7-4-5/h2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAPWIUQDZKEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.